B1577249 Defensin, isoforms B

Defensin, isoforms B

Cat. No.: B1577249
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Nomenclature

The discovery of β-defensins emerged from efforts to characterize antimicrobial peptides in vertebrates. Initial studies in the 1980s identified defensins as cysteine-rich peptides with microbicidal properties. The first human β-defensin (DEFB1) was isolated in 1995, followed by the identification of DEFB2 (hBD-2) in 1997 through genomic analyses of epithelial responses to pathogens. A pivotal shift occurred in the early 2000s when computational genomics revealed the extensive diversity of β-defensin genes. For example, a 2002 study using hidden Markov models (HMMs) and syntenic alignment identified 28 new human β-defensin genes across five chromosomal clusters (8p23, 6p12, 20q11.1, 20p13, and 1p36), challenging earlier assumptions about their limited diversity.

Nomenclature follows the HUGO Gene Nomenclature Committee guidelines: human β-defensins are designated DEFB followed by a number (e.g., DEFB1 for hBD-1). Mouse homologs use lowercase (e.g., defb1). This system accommodates evolutionary paralogs, such as DEFB4 (hBD-2) and DEFB103 (hBD-3), which share syntenic loci with murine counterparts.

Classification Within Antimicrobial Peptides

β-defensins belong to the defensin superfamily, characterized by a six-cysteine motif forming three intramolecular disulfide bonds (C1–C5, C2–C4, C3–C6). They are classified alongside α- and θ-defensins based on structural and functional criteria:

Feature α-Defensins β-Defensins θ-Defensins
Structure Triple-stranded β-sheet βαββ fold Cyclic octadecapeptide
Disulfide Bonds C1–C6, C2–C4, C3–C5 C1–C5, C2–C4, C3–C6 C1–C4, C2–C5, C3–C6
Expression Neutrophils, Paneth cells Epithelia, immune cells Primates (inactivated in humans)
Charge (pI) +4 to +8 +6 to +11 +5 to +9

β-defensins are distinguished by their cationic charge (+6 to +11) and amphiphilic structure, enabling membrane disruption via electrostatic interactions with microbial phospholipids. For instance, hBD-3 adopts a triple-stranded β-sheet stabilized by disulfide bonds, with a hydrophobic face and a cationic surface that penetrates bacterial membranes. Unlike α-defensins, which are predominantly expressed in neutrophils, β-defensins are widely distributed in epithelial tissues (e.g., skin, respiratory tract) and exhibit broader antimicrobial spectra, including Gram-negative bacteria (e.g., Pseudomonas aeruginosa), fungi (e.g., Candida albicans), and enveloped viruses.

Evolutionary Origin and Conservation

β-defensins originated in early vertebrates through exon shuffling from ancestral big defensins, invertebrate peptides with a C-terminal β-defensin-like domain. Genomic analyses reveal conserved syntenic clusters across mammals, birds, and fish. For example, the human 8p23 cluster (containing DEFB1, DEFB4, and DEFB103) shares homology with murine chromosome 8A4, while teleost fish (e.g., Odonus niger) retain orthologous clusters on chromosome 6.

Key evolutionary adaptations include:

  • Gene Expansion : Repeated duplication events in placental mammals led to lineage-specific isoforms. Humans possess over 40 β-defensin genes, whereas mice have 43.
  • Functional Diversification : While ancestral β-defensins primarily targeted bacterial membranes, later isoforms acquired immunomodulatory roles. For example, hBD-2 and hBD-3 chemoattract dendritic cells via CCR6 binding, linking innate and adaptive immunity.
  • Structural Conservation : The six-cysteine motif and disulfide topology are preserved across 450 million years of evolution. Ancient β-defensins reconstructed from Neanderthal genomes show >90% sequence identity with modern human variants, underscoring their critical role in host defense.

Notably, β-defensins are absent in non-vertebrate lineages, unlike α-defensins, which trace back to ancestral arthropod peptides. This vertebrate-specific innovation highlights their co-evolution with adaptive immune systems.

Properties

bioactivity

Antibacterial

sequence

FTCDVLGFEIAGTKLNSAACGAHCLALGRRGGYCNSKSVCVCR

Origin of Product

United States

Scientific Research Applications

Defensins are a family of cationic antimicrobial peptides that contain a specific six-cysteine motif and contribute to host defense against microbial invasion and the control of normal flora . Some β-defensin isoforms are predominantly expressed in the epididymis and display a region-specific expression pattern, suggesting they may have epididymis-specific functions in addition to antimicrobial activities . A sequence variant of the β-defensin 126 gene has been associated with reductions in human sperm function, supporting this hypothesis . Defensins can also chemoattract immune cells and induce the secretion of inflammatory cytokines .

Research Findings

  • Discovery of Novel β-Defensin Genes Mining of the human and mouse genomes has led to the identification of many novel β-defensin isoforms . Computational whole-genome searches have discovered five β-defensin gene clusters in the human and mouse genomes, in addition to the known defensin gene cluster on chromosome 8 . These searches revealed that 33 human genes and 44 mouse genes can encode the amino acid sequence containing the β-defensin-specific six-cysteine motif .
  • Expression and Disease Association β-defensin 2 isoforms (DEFB4A and DEFB4B) are strongly related to the development of diseases such as asthma and colorectal cancer . Studies using gene expression data from pediatric patients showed that DEFB4A/B were upregulated in patients with ulcerative colitis (UC) and Crohn's disease (CD) compared to controls .
  • Immune Response Defensins induce the host’s innate immune response, enhance the host’s adaptive immune response, and promote the activation of T cells, macrophages, and other immune cells .
  • Antimicrobial Activity Defensins have been applied to the surface of medical instruments to produce long-lasting and broad-spectrum antibacterial activity .

Defensins in Host Defense

Defensins, as cationic host defense peptides, are synthesized by Paneth cells, neutrophils, and epithelial cells, contributing to host defense . The synthesis and secretion of β-defensins (BDs) differ from α-defensins, with BDs being directly secreted into the extracellular space in their mature form to exert immunomodulatory and antibacterial activities .

Biomedical Applications

Comparison with Similar Compounds

Structural Variations and Functional Implications

  • Ixodes ricinus Def1 vs. Def2 :
    These tick defensin isoforms differ by a single substitution (Def1: Phe8; Def2: Arg8), increasing Def2’s cationicity (+7.052 vs. +6.052 at pH 7.0). This enhances Def2’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 40 μg/mL for Def1 vs. 20 μg/mL for Def2) .
  • Tomato Defensin Isoforms :
    sldef4 and sldef9 share <50% sequence homology with sldef1–3 but show specialized upregulation during Meloidogyne javanica (nematode) infection, unlike sldef1–3, which respond broadly to fungal pathogens like Verticillium dahliae .

Table 1: Structural and Functional Comparison of Select Defensin Isoforms

Isoform Organism Key Structural Feature Antimicrobial Activity (MIC) Pathogen Specificity
Defensin B (Def2) Ixodes ricinus Arg8, +7.052 charge MRSA: 20 μg/mL; S. aureus Wood: 9.45 μM Gram-positive bacteria
sldef9 Tomato Unique C-terminal domain Nematode-induced upregulation Meloidogyne javanica
Cryptdin-4 Mouse Phe8, conserved α-helix E. coli: 5 μM Broad-spectrum bacteria

Transcriptional Regulation and Stress Responses

Defensin isoforms exhibit divergent expression patterns under biotic/abiotic stress:

  • Tomato Defensins : sldef4 and sldef9 are transcriptionally silent during viral (CMV/PVY) or cold stress but show a 5–10-fold increase post-nematode infection. In contrast, sldef1–3 are upregulated 3–5-fold during fungal attacks .
  • Human β-Defensin 4 Isoforms (DEFB4A/B) : Both isoforms are downregulated during SARS-CoV-2 infection, suggesting a compromised mucosal barrier in COVID-19 .

Evolutionary Divergence and Adaptive Selection

  • Insect vs. Mosquito Defensins: Mosquito Csαβ defensins display higher nonsynonymous/synonymous substitution ratios (dN/dS), indicating adaptive evolution against rapidly evolving pathogens. Non-mosquito orthologs (e.g., Lepidoptera) are under purifying selection, preserving ancestral functions .
  • Tick Defensins : Ixodes scapularis defensins exhibit dual antifungal and antibacterial activity, a trait absent in plant defensins, reflecting niche-specific adaptation .

Table 2: Evolutionary and Expression Profiles

Isoform Group Evolutionary Pressure Key Adaptation Expression Trigger
Mosquito Csαβ Adaptive selection Pathogen diversity resistance Bacterial/fungal infection
Tomato sldef4/9 Niche specialization Nematode-specific defense Meloidogyne javanica infection
Human DEFB4A/B Purifying selection Mucosal immunity maintenance Constitutively expressed; downregulated in SARS-CoV-2

Preparation Methods

Biological Extraction and Purification from Leukocytes

One of the primary methods for obtaining β-defensin isoforms B is through isolation from leukocytes, as demonstrated in studies involving baboon θ-defensins, which share structural similarities with β-defensins.

Procedure Summary:

  • Sample Collection: Blood samples anticoagulated with EDTA or heparin are collected from the source organism (e.g., baboons).
  • Leukocyte Enrichment: Erythrocytes are sedimented using 6% dextran or centrifuged at 270 × g for 20 minutes. Residual erythrocytes are lysed hypotonic with ice-cold water.
  • Leukocyte Suspension: Cells are suspended in HEPES-buffered saline with 0.9% NaCl, yielding a leukocyte population predominantly of neutrophils (75-85%), lymphocytes (10-20%), and monocytes (3-6%).
  • Acid Extraction: Leukocytes (e.g., 3.3 × 10^9 cells) are extracted with 30% acetic acid at 8°C for 18 hours.
  • Clarification and Concentration: The extract is centrifuged at 14,500 × g, supernatants pooled, concentrated by centrifugal evaporation, and lyophilized.
  • Chromatographic Purification: The lyophilate is dissolved in 5% acetic acid, clarified, and subjected to ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) using water-acetonitrile gradients with acid modifiers (phosphoric acid or trifluoroacetic acid).
  • Characterization: Purified peptides are analyzed by acid-urea polyacrylamide gel electrophoresis (AU-PAGE), MALDI-TOF mass spectrometry, and amino acid analysis after hydrolysis and derivatization.

Key Notes:

  • This method yields natural defensin peptides with native post-translational modifications.
  • The approach is labor-intensive but provides biologically active peptides suitable for functional studies.

Chemical Synthesis and Oxidative Folding

Synthetic preparation of β-defensin isoforms B allows for controlled production and modification of peptides.

Synthesis Steps:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized using automated synthesizers with HATU (7-azabenzotriazol-1-yl)-1,13,3-tetramethyluronium hexafluorophosphate) activation chemistry.
  • Cleavage: Peptides are cleaved from resin using reagent K with agitation at room temperature.
  • Reduction: Crude peptides are reduced with dithiothreitol (DTT) in guanidine-HCl buffer to ensure cysteine residues are in the reduced state.
  • Purification: Preparative RP-HPLC purifies the reduced peptides.
  • Oxidative Folding: The reduced peptides are oxidized to form disulfide bonds by stirring in buffered solution (pH 7.8-8.0) with ammonium hydroxide for 18 hours.
  • Cyclization (if applicable): Cyclization is performed in dimethyl sulfoxide with carbodiimide chemistry (EDC·HCl and HOBt) under nitrogen atmosphere, followed by purification and characterization.

Characterization Techniques:

  • MALDI-TOF MS confirms molecular weight and oxidation state.
  • RP-HPLC assesses purity and folding.
  • Amino acid analysis verifies composition.

Advantages:

  • Enables synthesis of isoforms with specific modifications.
  • Facilitates structure-activity relationship studies.

Molecular Cloning and Recombinant Expression

Recombinant DNA technology is employed to prepare β-defensin isoforms B from various organisms, such as fish species.

Methodology:

  • RNA Isolation: Total RNA is extracted from tissues expressing β-defensin (e.g., gills of red-toothed trigger fish).
  • cDNA Synthesis: Reverse transcription synthesizes cDNA from RNA templates.
  • PCR Amplification: β-defensin genes are amplified using specific primers under defined thermal cycling conditions.
  • Cloning: PCR products are ligated into cloning vectors (e.g., pGEM®T Easy) and transformed into competent Escherichia coli cells.
  • Selection: Positive transformants are identified by blue/white screening on selective media.
  • Expression and Purification: Recombinant peptides are expressed and purified using chromatographic techniques.

Notes on Processing:

  • β-defensins are initially synthesized as pre-defensins with signal and pro-segments.
  • Signal peptides (~20 amino acids) are cleaved rapidly.
  • The pro-segment modulates charge and reduces cytotoxicity during synthesis.
  • Mature peptides contain conserved cysteine residues forming characteristic disulfide bonds.

Structural and Functional Characterization

Following preparation, β-defensin isoforms B undergo structural modeling and functional assays.

  • Disulfide Bond Formation: Typically, three disulfide bonds form between conserved cysteine residues (C1–C5, C2–C4, C3–C6), stabilizing the β-defensin fold.
  • Aggregation Propensity: Computational tools like TANGO and AGGRESCAN predict low aggregation tendencies, important for peptide stability.
  • Biological Activity: Assays confirm antimicrobial, antiviral, antifungal, and immunomodulatory activities.

Comparative Data Table: Preparation Methods of β-Defensin Isoforms B

Preparation Method Key Steps Advantages Limitations Typical Applications
Biological Extraction Leukocyte isolation, acid extraction, chromatography Natural modifications preserved Labor-intensive, low yield Functional studies, natural peptide isolation
Chemical Synthesis SPPS, cleavage, reduction, oxidative folding, cyclization Controlled synthesis, modifications possible Requires expertise, folding challenges Structure-activity relationship, analog development
Molecular Cloning & Expression RNA isolation, cDNA synthesis, PCR, cloning, recombinant expression Scalable production, genetic manipulation possible Requires molecular biology infrastructure Large-scale production, mutagenesis studies

Summary of Research Findings

  • Extraction and Purification: Baboon θ-defensins were successfully isolated from leukocytes using acetic acid extraction and multiple chromatographic steps, yielding peptides confirmed by MALDI-TOF MS and amino acid analysis.
  • Chemical Synthesis: Automated SPPS with HATU activation followed by oxidative folding and cyclization reliably produces synthetic defensins with native disulfide patterns.
  • Recombinant Cloning: β-defensin isoforms from fish species like Odonus niger have been cloned, expressed, and characterized, revealing conserved cysteine motifs and potential antimicrobial properties.
  • Structural Insights: β-defensins possess three disulfide bonds critical for stability and function; computational models predict low aggregation, supporting their therapeutic potential.
  • Processing Variability: β-defensins have shorter pro-segments than α-defensins, reflecting differences in expression and processing pathways that influence their rapid immune response roles.

Q & A

Basic Research Questions

Q. How can researchers experimentally distinguish the functional roles of Defensin isoforms B from other isoforms (e.g., A, C, D) in antimicrobial activity?

  • Methodological Approach: Use recombinant protein expression systems to produce purified isoforms and compare their bactericidal/fungicidal efficacy via time-kill assays. Pair this with RNAi knockdown in model organisms (e.g., ticks) to observe susceptibility changes to pathogens like B. burgdorferi. Validate tissue-specific activity using immunohistochemistry in midgut, fat body, and hemocytes .
  • Key Considerations: Control for cross-reactivity in antibodies and ensure isoform-specific primers for RNAi. Include lysozyme co-treatment to assess synergistic effects, as seen in D. variabilis studies .

Q. What experimental designs are optimal for tracking tissue-specific expression dynamics of Defensin isoforms B during pathogen challenge or blood feeding?

  • Methodological Approach: Combine semiquantitative RT-PCR (for transcript levels) with ELISA (for protein quantification) across tissues (midgut, fat body, hemocytes) at multiple time points post-stimulus. Use bacterial wall components (e.g., peptidoglycan) as standardized challenges .
  • Key Considerations: Normalize data to tissue-specific housekeeping genes and account for baseline expression variability between life stages (e.g., embryonated eggs vs. adults) .

Q. How can researchers resolve contradictions in reported Defensin isoform B expression patterns (e.g., rapid peptide release vs. delayed transcriptional upregulation)?

  • Methodological Approach: Design time-course experiments to separate acute-phase responses (e.g., hemocyte degranulation within 1 hour) from transcriptional activation (e.g., 24–48 hours post-challenge). Use proteomics (e.g., mass spectrometry) to distinguish stored vs. newly synthesized peptides .
  • Data Analysis: Apply statistical models (e.g., mixed-effects regression) to account for individual variability in hemolymph samples.

Advanced Research Questions

Q. What signaling pathways regulate the differential expression of Defensin isoforms B in response to microbial vs. nutritional stimuli (e.g., blood feeding)?

  • Methodological Approach: Use transcriptomic profiling (RNA-seq) of tissues exposed to bacterial lipoteichoic acid vs. blood meals. Perform pathway enrichment analysis (e.g., KEGG, GO) to identify Toll/IMD-like pathways or nutrient-sensing regulators (e.g., mTOR). Validate via CRISPR-Cas9 knockout of candidate transcription factors .
  • Key Challenges: Address functional redundancy between isoforms and cross-talk between immune and metabolic pathways.

Q. How can structural biology techniques elucidate the functional determinants of Defensin isoforms B’s antimicrobial specificity?

  • Methodological Approach: Solve isoform B’s 3D structure via X-ray crystallography or cryo-EM. Compare electrostatic surface potentials and hydrophobic domains with isoforms A/C/D to identify residues critical for membrane disruption. Validate via site-directed mutagenesis and MIC assays .
  • Data Interpretation: Correlate structural features with activity against Gram-positive vs. Gram-negative bacteria or fungi.

Q. What evolutionary mechanisms explain the conservation of Defensin isoforms B across arthropods, and how can this inform host-pathogen co-evolution studies?

  • Methodological Approach: Perform phylogenetic analysis of defensin sequences from ticks, mussels, and insects. Use codon-based substitution models (e.g., PAML) to detect positive selection in mature peptide regions. Pair with ecological data on pathogen prevalence in host species .
  • Advanced Tools: Apply machine learning to predict isoform B’s adaptive potential against emerging pathogens.

Methodological Best Practices

  • For qRT-PCR Studies : Use ≥3 biological replicates per condition and include no-template/no-RT controls. Normalize to constitutively expressed genes (e.g., RPS18 in ticks) .
  • For Synergy Assays : Pre-incubate pathogens with sub-inhibitory concentrations of Defensin B and lysozyme to quantify combinatorial effects via checkerboard assays .
  • For Ethical Compliance : Follow institutional guidelines for pathogen use (BSL-2 for B. burgdorferi) and ensure recombinant protein protocols adhere to biosafety regulations .

Common Pitfalls and Solutions

  • Contradictory Expression Data : Often arises from differences in challenge duration or pathogen strain. Standardize stimuli (e.g., use ATCC microbial strains) and publish raw data in supplementary files .
  • Antibody Cross-Reactivity : Validate isoform-specific antibodies using knockdown/knockout models and include peptide competition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.